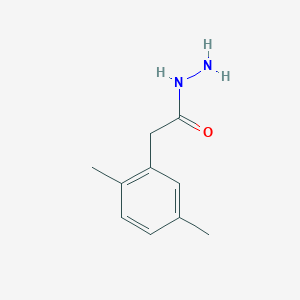
2-(2,5-Dimethylphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dimethylphenyl)acetohydrazide” is a chemical compound with the molecular formula C10H14N2O . It is used in various fields of research and has been mentioned in several scientific publications .
Synthesis Analysis
The synthesis of compounds similar to “2-(2,5-Dimethylphenyl)acetohydrazide” has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethylphenyl)acetohydrazide” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 194.105527694 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dimethylphenyl)acetohydrazide” include a molecular weight of 194.23 g/mol, a topological polar surface area of 64.4 Ų, and a complexity of 197 .
Applications De Recherche Scientifique
Green Synthesis and Anticancer Activity
One significant application of related compounds involves the green synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones, which have shown promising anticancer activity. For instance, the reaction of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various carbonyl compounds under solvent-free conditions has yielded new derivatives with good to excellent yields. These compounds were evaluated for their anticancer potential against HepG2 cell lines, demonstrating significant activity for some compounds. Molecular docking further supported their potential as DYRK1A inhibitors, indicating their relevance in anticancer research (Gomha et al., 2020).
Photoreleasable Protecting Group for Carboxylic Acids
In the realm of organic synthesis, 2,5-dimethylphenacyl, a chromophore related to the query compound, has been introduced as a new photoreleasable protecting group for carboxylic acids. This approach involves direct photolysis of 2,5-dimethylphenacyl esters, leading to almost quantitative yields of the corresponding carboxylic acids. This method, which is based on efficient intramolecular hydrogen abstraction, eliminates the need for a photosensitizer, highlighting a novel application in synthetic chemistry (Klan et al., 2000).
Antimicrobial Activity of Novel Compounds
The synthesis of novel compounds using 2-(2,5-Dimethylphenyl)acetohydrazide or similar structures has also been explored for antimicrobial applications. For example, the development of novel phthalazinone derivatives from acetic acid hydrazide has been reported, with some of these compounds showing significant antibacterial activities in vitro. This demonstrates the compound's utility as a precursor in synthesizing heterocycles with potential biological applications (Fatehia & Mohamed, 2010).
Nonlinear Optical Properties
Furthermore, compounds derived from or related to 2-(2,5-Dimethylphenyl)acetohydrazide have been studied for their nonlinear optical properties. Research in this area has focused on synthesizing hydrazones and exploring their third-order nonlinear optical properties, indicating their potential applications in optical device technologies such as optical limiters and switches. The study of these properties is crucial for advancing materials science, particularly in developing new materials for photonics and optoelectronics (Naseema et al., 2010).
Orientations Futures
The future directions for “2-(2,5-Dimethylphenyl)acetohydrazide” could involve further exploration of its potential biological activities. Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that “2-(2,5-Dimethylphenyl)acetohydrazide” may also have unexplored therapeutic potentials .
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNUXSXROWIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

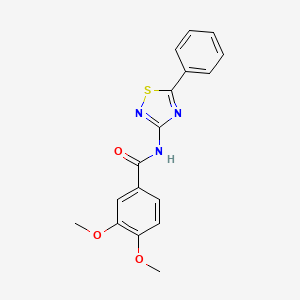
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
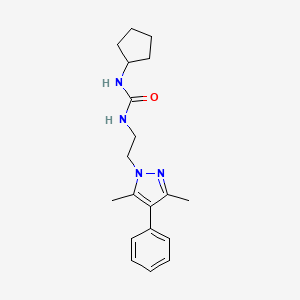
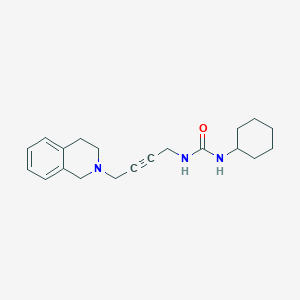
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)
![5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2844452.png)
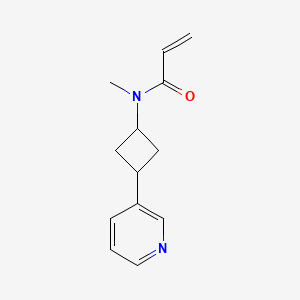
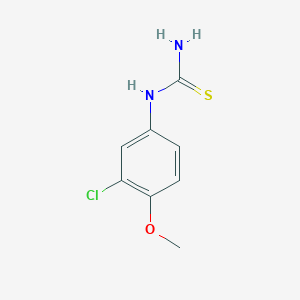
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)